Boric acid, pinacol ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 638835. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

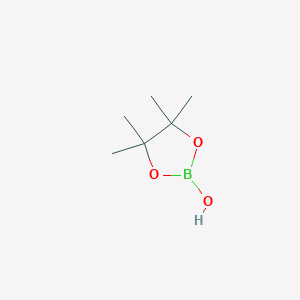

IUPAC Name |

2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BO3/c1-5(2)6(3,4)10-7(8)9-5/h8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPNDIHOQDQVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327249 | |

| Record name | Boric acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25240-59-9 | |

| Record name | 2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025240599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boric acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2YVW7NQB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of Boric Acid, Pinacol Esters in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boric acid, pinacol esters, commonly known as pinacol boronic esters, have become indispensable tools in the arsenal of synthetic organic chemists. Their remarkable stability, versatility, and broad functional group tolerance have established them as crucial intermediates in the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth exploration of the core functions of pinacol boronic esters in organic synthesis, with a primary focus on their celebrated role in the Suzuki-Miyaura cross-coupling reaction. We will delve into quantitative data, detailed experimental protocols, and the fundamental mechanisms that govern their reactivity.

Pinacol boronic esters are organoboron compounds characterized by a boronic acid moiety protected by a pinacol group. This structural feature imparts significantly greater stability compared to their corresponding free boronic acids, making them easier to handle, purify, and store.[1][2] This enhanced stability is a key factor in their widespread adoption, as it allows for more reproducible and higher-yielding reactions, especially in the later stages of complex syntheses.[1][3]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The most prominent role of pinacol boronic esters is as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][4] This Nobel Prize-winning reaction is a powerful method for the formation of carbon-carbon bonds, typically between sp²-hybridized carbon atoms, and is widely used to synthesize biaryls, vinylarenes, and polyenes.[4][5]

The general scheme for the Suzuki-Miyaura cross-coupling reaction is as follows:

R¹-X + R²-B(pin) → [Pd catalyst, base] → R¹-R²

Where:

-

R¹ is an aryl, vinyl, or alkyl group.

-

X is a halide (I, Br, Cl) or a triflate.

-

R²-B(pin) is the pinacol boronic ester.

The reaction proceeds through a catalytic cycle involving a palladium catalyst.[4][5][6] The key steps in this cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the R¹-X bond, forming a Pd(II) complex.[4][5][6]

-

Transmetalation: The organic group (R²) from the pinacol boronic ester is transferred to the palladium center, displacing the halide or triflate. This step is often the rate-determining step and is facilitated by a base.[5]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5][6]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data: Substrate Scope and Reaction Yields

The Suzuki-Miyaura reaction using pinacol boronic esters is known for its broad substrate scope, tolerating a wide variety of functional groups on both the electrophilic and nucleophilic partners. The following tables summarize representative examples of this reaction, showcasing the yields obtained with different substrates.

Table 1: Suzuki-Miyaura Coupling of Various Aryl Halides with Phenylboronic Acid Pinacol Ester

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Iodoanisole | 4-Methoxybiphenyl | 95 |

| 2 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 92 |

| 3 | 3-Chloropyridine | 3-Phenylpyridine | 85 |

| 4 | 1-Bromonaphthalene | 1-Phenylnaphthalene | 90 |

| 5 | 2-Bromo-5-fluorotoluene | 5-Fluoro-2-methylbiphenyl | 88 |

Reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃), and a solvent (e.g., dioxane, toluene, or DMF) at elevated temperatures.[7][8][9][10][11]

Table 2: Suzuki-Miyaura Coupling of 4-Bromotoluene with Various Heteroarylboronic Acid Pinacol Esters

| Entry | Heteroarylboronic Acid Pinacol Ester | Product | Yield (%) |

| 1 | 2-Thiopheneboronic acid pinacol ester | 2-(4-Methylphenyl)thiophene | 91 |

| 2 | 3-Furylboronic acid pinacol ester | 3-(4-Methylphenyl)furan | 87 |

| 3 | 2-Pyridylboronic acid pinacol ester | 2-(4-Methylphenyl)pyridine | 83 |

| 4 | 1-Methyl-1H-pyrazol-4-ylboronic acid pinacol ester | 1-Methyl-4-(4-methylphenyl)-1H-pyrazole | 89 |

| 5 | 5-Indolylboronic acid pinacol ester | 5-(4-Methylphenyl)indole | 80 |

The yields can be influenced by the choice of catalyst, ligand, base, and solvent, and optimization is often necessary for challenging substrates.[7][9]

Experimental Protocols

Synthesis of an Arylboronic Acid Pinacol Ester via Miyaura Borylation

The Miyaura borylation is a common method for the synthesis of pinacol boronic esters from aryl halides or triflates and bis(pinacolato)diboron (B₂pin₂).[12]

Reaction:

Ar-X + B₂pin₂ → [Pd catalyst, base] → Ar-B(pin) + X-B(pin)

Experimental Workflow:

Caption: General workflow for the synthesis of a pinacol boronic ester.

Detailed Methodology (Example: Synthesis of 4-Phenylphenylboronic acid pinacol ester):

-

Reagents and Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-1,1'-biphenyl (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv).

-

Solvent and Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-phenylphenylboronic acid pinacol ester.

Suzuki-Miyaura Cross-Coupling using a Pinacol Boronic Ester

Experimental Workflow:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Methodology (Example: Synthesis of 4-Methoxy-4'-methylbiphenyl):

-

Reagents and Setup: In a round-bottom flask, combine 4-bromo-1-methylbenzene (1.0 equiv), 4-methoxyphenylboronic acid pinacol ester (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv), and potassium carbonate (2.0 equiv).

-

Solvent and Inert Atmosphere: Add a mixture of toluene and water (e.g., 4:1 v/v). Purge the mixture with an inert gas for 15 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 8-16 hours.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter and concentrate the organic layer. Purify the residue by flash chromatography on silica gel to yield the desired biaryl product.

Role in Drug Discovery and Development

Pinacol boronic esters are of paramount importance in the pharmaceutical industry.[3][13] Their stability and predictable reactivity make them ideal for use in the later stages of the synthesis of active pharmaceutical ingredients (APIs).[3] The Suzuki-Miyaura coupling allows for the modular assembly of complex molecules, which is a key strategy in medicinal chemistry for exploring structure-activity relationships (SAR). By coupling different aryl or heteroaryl pinacol boronic esters with a common core structure, libraries of potential drug candidates can be rapidly synthesized and screened for biological activity.

Furthermore, the boronic acid moiety itself can be a pharmacophore, capable of forming reversible covalent bonds with serine or threonine residues in the active sites of enzymes.[13] This has led to the development of boronic acid-containing drugs, such as the proteasome inhibitor bortezomib. The pinacol ester serves as a stable precursor that can be hydrolyzed in vivo to release the active boronic acid.

Conclusion

Boric acid, pinacol esters are more than just stable alternatives to boronic acids; they are enabling reagents that have significantly advanced the field of organic synthesis. Their central role in the robust and versatile Suzuki-Miyaura cross-coupling reaction has made the construction of previously challenging carbon-carbon bonds a routine procedure in both academic and industrial laboratories. The ability to precisely and efficiently construct complex molecular frameworks using pinacol boronic esters will continue to drive innovation in drug discovery, materials science, and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yoneda Labs [yonedalabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Miyaura Borylation Reaction [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to Pinacol Boronate Esters: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Pinacol boronate esters have emerged as indispensable synthetic intermediates in modern organic chemistry, particularly within the realm of pharmaceutical and materials science. Their remarkable stability, versatility, and ease of handling have solidified their position as crucial building blocks in the construction of complex molecular architectures. This guide provides a comprehensive overview of the core structure, physicochemical properties, synthesis, and diverse applications of pinacol boronate esters, with a special focus on their role in drug discovery and development.

Core Structure and Inherent Properties

Pinacol boronate esters are organoboron compounds characterized by a boron atom covalently bonded to two oxygen atoms of a pinacol ligand, forming a five-membered dioxaborolane ring. The third valence of the boron atom is occupied by an organic substituent (R), which can be an alkyl, alkenyl, or aryl group.

The boron atom in pinacol boronate esters is sp² hybridized, resulting in a trigonal planar geometry around the boron center. This configuration, with its vacant p-orbital, imparts Lewis acidic character to the boron atom.

Structural Parameters

The structural integrity of the dioxaborolane ring is a key determinant of the stability and reactivity of pinacol boronate esters. Crystallographic studies have provided precise measurements of bond lengths and angles, offering insights into their molecular geometry.

| Bond | Typical Length (Å) |

| B-C | 1.55 - 1.58 |

| B-O | 1.35 - 1.37 |

| C-O | 1.45 - 1.47 |

| C-C (ring) | 1.54 - 1.56 |

| C-C (methyl) | 1.52 - 1.54 |

| Angle | Typical Value (°) |

| O-B-O | 110 - 114 |

| O-B-C | 122 - 126 |

| B-O-C | 110 - 113 |

| O-C-C (ring) | 103 - 106 |

Physicochemical Properties

Pinacol boronate esters are generally crystalline solids or high-boiling liquids, exhibiting good solubility in a wide range of organic solvents. A defining characteristic is their enhanced stability compared to their corresponding boronic acids, particularly towards hydrolysis and oxidation.[1] This stability allows for easier purification by silica gel chromatography and prolonged storage.

However, they are not completely impervious to hydrolysis, especially under acidic or basic conditions, which can lead to the corresponding boronic acid and pinacol. The rate of hydrolysis is influenced by the electronic nature of the organic substituent; electron-withdrawing groups on an aryl ring, for instance, can increase the susceptibility to hydrolysis.[2][3][4]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the characterization of pinacol boronate esters. ¹H, ¹³C, and ¹¹B NMR provide valuable information for structure elucidation and purity assessment.

NMR Spectroscopic Data

| Nucleus | Typical Chemical Shift (ppm) | Notes |

| ¹H | 1.2 - 1.4 | A characteristic singlet for the four equivalent methyl groups on the pinacol moiety. The chemical shift of the organic substituent (R) depends on its specific structure. |

| ¹³C | ~83 - 84 | A signal corresponding to the quaternary carbons of the pinacol group attached to the oxygen atoms. |

| ¹¹B | 20 - 35 | A broad singlet is typically observed for the sp²-hybridized boron atom. The exact chemical shift is sensitive to the electronic environment of the boron atom. |

Synthesis of Pinacol Boronate Esters

Several robust and versatile methods have been developed for the synthesis of pinacol boronate esters, catering to a wide array of substrates and functional groups.

Miyaura Borylation Reaction

The palladium-catalyzed Miyaura borylation is one of the most widely employed methods for the synthesis of aryl and vinyl pinacol boronate esters. This reaction involves the cross-coupling of an aryl or vinyl halide (or triflate) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

Esterification of Boronic Acids

A straightforward and common method for preparing pinacol boronate esters is the direct esterification of the corresponding boronic acid with pinacol. This reaction is typically carried out in an organic solvent, often with a dehydrating agent or by azeotropic removal of water to drive the equilibrium towards the ester product.[5]

Experimental Protocols

General Procedure for the Miyaura Borylation of an Aryl Bromide

-

Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl pinacol boronate ester.

General Procedure for the Esterification of a Boronic Acid with Pinacol

-

Reaction Setup: In a round-bottom flask, dissolve the boronic acid (1.0 mmol) and pinacol (1.0-1.2 mmol) in a suitable solvent (e.g., toluene, dichloromethane, or THF).

-

Dehydration: Add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves. Alternatively, for azeotropic removal of water, use a Dean-Stark apparatus with toluene as the solvent and heat to reflux.

-

Reaction: Stir the reaction mixture at room temperature or with heating for 1-24 hours. Monitor the reaction by TLC or NMR until the starting boronic acid is consumed.

-

Work-up: Filter off the dehydrating agent (if used). Concentrate the filtrate under reduced pressure.

-

Purification: The resulting pinacol boronate ester is often pure enough for subsequent use. If necessary, it can be further purified by crystallization or silica gel chromatography.[5]

Protocol for ¹¹B NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the pinacol boronate ester in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a quartz NMR tube to avoid background signals from borosilicate glass.[6][7]

-

Instrument Setup: Use a multinuclear NMR spectrometer equipped with a boron-observe probe.

-

Acquisition Parameters: Acquire the ¹¹B NMR spectrum with a spectral width appropriate for the expected chemical shift range (typically -20 to 60 ppm). Use a sufficient number of scans to obtain a good signal-to-noise ratio, as the ¹¹B nucleus has a low gyromagnetic ratio. A relaxation delay of 1-5 seconds is generally adequate.[8]

-

Processing: Process the free induction decay (FID) with an exponential multiplication to improve the signal-to-noise ratio. The resulting spectrum should show a broad singlet characteristic of the tetracoordinate boron in the pinacol boronate ester.

Applications in Drug Development

Pinacol boronate esters are pivotal in modern drug discovery, primarily serving as versatile building blocks for the synthesis of complex organic molecules with potential therapeutic applications.[9]

Their most prominent application is in the Suzuki-Miyaura cross-coupling reaction , a powerful method for forming carbon-carbon bonds.[10] This reaction is extensively used in the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in many marketed drugs.

Beyond the Suzuki-Miyaura reaction, pinacol boronate esters participate in a variety of other important transformations:

-

Chan-Lam Coupling: For the formation of carbon-heteroatom (C-N, C-O) bonds.

-

Liebeskind-Srogl Coupling: A palladium-catalyzed, copper-mediated cross-coupling of thioesters with boronic acids.

-

Petasis Reaction: A multicomponent reaction to form substituted amines.

Furthermore, the boronic acid moiety, often masked as a pinacol ester during synthesis, can itself be a pharmacophore. Boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib , have demonstrated significant clinical success.[11] The pinacol ester serves as a stable precursor that can be deprotected in the final synthetic step to reveal the active boronic acid.

More recently, pinacol boronate esters are being explored as precursors for Positron Emission Tomography (PET) imaging agents and as covalent inhibitors that can form reversible covalent bonds with target proteins.

Conclusion

Pinacol boronate esters are a cornerstone of modern synthetic organic chemistry, offering a unique combination of stability, reactivity, and versatility. Their well-defined structure and predictable properties make them invaluable tools for researchers and scientists in the pharmaceutical industry. The continued development of novel synthetic methods and the expanding scope of their applications in areas such as covalent inhibition and PET imaging ensure that pinacol boronate esters will remain at the forefront of innovation in drug discovery and development for the foreseeable future.

References

- 1. Boric acid, pinacol ester | 25240-59-9 | Benchchem [benchchem.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH [iris.unipv.it]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. NMR Protocols [nmr.chem.ucsb.edu]

- 8. researchgate.net [researchgate.net]

- 9. Aliphatic Pinacol Boronates for Medicinal Chemistry - Enamine [enamine.net]

- 10. nbinno.com [nbinno.com]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

synthesis and preparation of boric acid, pinacol ester for laboratory use

An In-depth Technical Guide to the Laboratory Synthesis and Preparation of Boric Acid Pinacol Esters

Introduction

Boric acid pinacol esters, also known as pinacol boronate esters or Bpin esters, have become indispensable reagents in modern organic synthesis. Their prominence is largely due to their enhanced stability, ease of handling, and purification compared to their corresponding free boronic acids.[1] While boronic acids can be susceptible to dehydration, forming cyclic anhydrides (boroxines), and protodeboronation, the pinacol group shields the boron atom, rendering the ester significantly more stable to air and moisture.[1][2] This stability makes them ideal for multi-step syntheses and compatible with a wide range of reaction conditions, including silica gel chromatography.[1]

Their primary application is in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3] This reaction is a cornerstone of medicinal chemistry and materials science, used in the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials.[4][5] This guide provides an in-depth overview of the core methodologies for synthesizing and purifying boric acid pinacol esters for laboratory use, targeting researchers, scientists, and professionals in drug development.

Core Synthesis Methodologies

Several robust methods exist for the synthesis of boric acid pinacol esters. The choice of method often depends on the starting material's availability and functional group tolerance.

Esterification of Boronic Acids with Pinacol

The most direct route to a pinacol boronate ester is the condensation reaction between a boronic acid and pinacol. This reaction is typically driven by the removal of water, often accomplished by using a dehydrating agent like magnesium sulfate (MgSO₄) or through azeotropic distillation.[6] This method is advantageous for its simplicity and is often used when the corresponding boronic acid is commercially available or easily prepared.

References

- 1. nbinno.com [nbinno.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Fundamental Principles of Miyaura Borylation Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Miyaura borylation reaction stands as a cornerstone of modern organic synthesis, enabling the formation of versatile boronate esters from aryl and vinyl halides. These products are pivotal intermediates, most notably in the subsequent Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for forging carbon-carbon bonds. This guide provides a comprehensive overview of the core principles of Miyaura borylation, including its mechanism, key components, reaction conditions, and detailed experimental protocols.

Core Concepts and Reaction Mechanism

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between a halide (or triflate) and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[1][2][3] The reaction exhibits broad functional group tolerance and proceeds under relatively mild conditions, making it a highly valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2][4]

The catalytic cycle of the Miyaura borylation reaction is generally understood to proceed through a series of well-defined steps involving a palladium catalyst.

Catalytic Cycle of Miyaura Borylation

References

boric acid, pinacol ester CAS number and chemical identifiers

An In-Depth Technical Guide to Boric Acid Pinacol Esters for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of boric acid pinacol esters, focusing on the pivotal reagent 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolborane) and its derivatives. These organoboron compounds are indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science sectors, primarily for their role as precursors in carbon-carbon and carbon-heteroatom bond-forming reactions.

Distinguishing Key Boric Acid Pinacol Ester Compounds

In chemical literature and commercial catalogs, the term "boric acid, pinacol ester" can refer to two distinct but related compounds. It is crucial for researchers to differentiate between them, as their reactivity and applications differ significantly. Pinacolborane (HBpin) is the most common and versatile reagent in this class.

| Identifier | Pinacolborane (HBpin) | 2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| CAS Number | 25015-63-8[1][2] | 25240-59-9[3][4][5] |

| Systematic Name | 4,4,5,5-tetramethyl-1,3,2-dioxaborolane[2][6][7] | 2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[3] |

| Alternate Names | This compound | 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ol |

| Molecular Formula | C₆H₁₃BO₂[6] | C₆H₁₃BO₃[3][8] |

| InChI Key | LZPWAYBEOJRFAX-UHFFFAOYSA-N[2] | ZZPNDIHOQDQVNU-UHFFFAOYSA-N[3][4][5] |

| Key Feature | Contains a reactive Boron-Hydrogen (B-H) bond[1][7] | Contains a Boron-Hydroxyl (B-OH) group |

Core Reagent Profile: Pinacolborane (CAS: 25015-63-8)

Pinacolborane, often abbreviated as HBpin, is a colorless liquid that serves as a cornerstone reagent for the synthesis of pinacol boronate esters through processes like hydroboration and borylation.[1][6] These resulting esters are valued for their stability, ease of handling, and broad utility as coupling partners in reactions such as the Suzuki-Miyaura cross-coupling.[4][6]

Chemical and Physical Properties

| Property | Value |

| Molar Mass | 127.98 g·mol⁻¹ |

| Appearance | Colorless liquid[6][7] |

| Density | 0.882 g/cm³ at 25 °C[6][9] |

| Boiling Point | 42–43 °C at 50 mmHg[6][9] |

| Refractive Index (n²⁰/D) | 1.396[9] |

| Solubility | Miscible with ether, dichloromethane, THF, and other organic solvents[9] |

Key Applications in Drug Development and Organic Synthesis

The unique reactivity of the B-H bond in pinacolborane makes it a versatile tool for medicinal chemists.[1][10]

-

Hydroboration: HBpin adds across alkenes and alkynes to form pinacol boronate esters. This reaction is often catalyzed by transition metals and offers high regio- and stereoselectivity, which is advantageous over other hydroboration reagents.[6]

-

C-H Borylation: Pinacolborane enables the direct functionalization of otherwise inert C-H bonds, creating aryl and alkyl boronates.[10] This strategy simplifies synthetic routes to complex molecules by avoiding the need for pre-functionalized starting materials like organic halides.[10][11]

-

Precursor to Suzuki-Miyaura Cross-Coupling Reagents: The pinacol boronate esters synthesized using HBpin are robust and essential building blocks for Suzuki-Miyaura reactions, a fundamental method for constructing C-C bonds in many pharmaceutical agents.[4][6][10]

-

Reduction of Functional Groups: HBpin can be used for the catalyst-free hydroboration (reduction) of aldehydes, ketones, and carboxylic acids.[7]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of pinacolborane and its subsequent use in a cornerstone borylation reaction.

Protocol 1: Synthesis of Pinacolborane via Dichloroborane

This method, adapted from patent literature, describes a high-yield synthesis suitable for industrial-scale production.[12][13]

Materials:

-

Dichloroborane solution in dioxane (1.0 mol/L)

-

Pinacol (1.0 equivalent)

-

Triethylamine (2.0 equivalents)

-

Dichloromethane (anhydrous)

-

Nitrogen gas supply

-

500 mL four-neck round-bottom flask

Procedure:

-

Under a nitrogen atmosphere, add 100 mL of dichloromethane to a 500 mL four-neck round-bottom flask.[13]

-

Cool the flask to 0 °C using an ice bath.[13]

-

Add 100 mL of a 1.0 M dichloroborane solution in dioxane.[13]

-

Add 11.82 g (0.1 mol) of pinacol to the reaction mixture.[13]

-

Slowly add 20.24 g (0.2 mol) of triethylamine dropwise. The pH of the reaction mixture should reach 11 after the addition is complete.[13]

-

Allow the mixture to warm to 20 °C and stir for 12 hours.[13]

-

Filter the resulting solid under a nitrogen atmosphere.[13]

-

The filtrate is subjected to vacuum distillation to yield the final product, pinacolborane. A typical yield is around 88%.[13]

Protocol 2: Palladium-Catalyzed Miyaura Borylation of an Aryl Halide

This protocol is a general procedure for synthesizing aryl boronate esters, which are key intermediates in Suzuki-Miyaura cross-coupling reactions.[14][15][16]

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.03 mmol)

-

Potassium acetate (KOAc) (1.5 mmol)

-

Anhydrous 1,4-dioxane (5 mL)

-

Schlenk flask and standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), palladium catalyst (0.03 mmol), and potassium acetate (1.5 mmol).[15]

-

Add 5 mL of anhydrous 1,4-dioxane to the flask via syringe.[15]

-

Stir the reaction mixture at 80-100 °C.[15]

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[15]

-

Upon completion, cool the reaction mixture to room temperature.[15]

-

Dilute the mixture with an organic solvent such as ethyl acetate and filter it through a pad of celite to remove inorganic salts.[15]

-

Wash the filtrate with water and then with brine.[15]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure aryl boronate ester.

References

- 1. nbinno.com [nbinno.com]

- 2. Pinacolborane | C6H12BO2 | CID 6364989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 25240-59-9 [smolecule.com]

- 4. This compound | 25240-59-9 | Benchchem [benchchem.com]

- 5. This compound | 25240-59-9 [sigmaaldrich.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Pinacolborane - Wikipedia [en.wikipedia.org]

- 8. This compound | 25240-59-9 | FB160522 [biosynth.com]

- 9. Pinacolborane | 25015-63-8 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. Borylation - Wordpress [reagents.acsgcipr.org]

- 12. Page loading... [guidechem.com]

- 13. CN106008575A - Preparation method of pinacolborane - Google Patents [patents.google.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. benchchem.com [benchchem.com]

- 16. Miyaura Borylation Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Reactivity of Pinacol Boronate Esters

For Researchers, Scientists, and Drug Development Professionals

Pinacol boronate esters have become indispensable reagents in modern organic synthesis, prized for their stability, versatility, and broad functional group tolerance. This guide provides a comprehensive overview of their reactivity, focusing on key transformations relevant to pharmaceutical and materials science research. It includes quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms to facilitate a deeper understanding and practical application of these powerful synthetic tools.

Introduction to Pinacol Boronate Esters

Pinacol boronate esters are organoboron compounds featuring a boronic acid moiety protected by a pinacol group. This protection imparts greater stability compared to their corresponding boronic acids, making them easier to handle, purify, and store.[1] They are typically crystalline solids or high-boiling oils that are soluble in a wide range of organic solvents. Their robust nature and predictable reactivity have made them central to the construction of complex molecular architectures in drug discovery and development.

Key Reactivity Patterns

The utility of pinacol boronate esters stems from their participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The most prominent of these is the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[2] Pinacol boronate esters are widely used in this reaction due to their stability and ease of handling. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. The cycle is initiated by the oxidative addition of an organohalide to a Pd(0) complex. This is followed by transmetalation with the boronate species and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2][3]

The efficiency of the Suzuki-Miyaura coupling is influenced by the choice of catalyst, base, solvent, and the nature of the coupling partners. Below is a summary of representative reaction conditions and yields.

| Entry | Aryl Halide | Pinacol Boronate Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd₂(dba)₃ (1), FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 74 | [4] |

| 2 | 4-Iodoanisole | Phenyl-B(dan) | [Pd₂(dba)₃]·CHCl₃ (2), PPh₃ (4) | KOt-Bu | Toluene | 70 | >95 | [5] |

| 3 | 4-Chloroanisole | Phenyl-B(dan) | [Pd₂(dba)₃]·CHCl₃ (2), XPhos (4) | KOt-Bu | Toluene | 110 | 85 | [5] |

| 4 | Aryl Chloride | R²(CH₂)₂Bpin | Pd₂(dba)₃ (1), FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 70-90 | [6] |

Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed reaction that synthesizes boronate esters from aryl or vinyl halides and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[7] This reaction is highly valued for its mild conditions and excellent functional group tolerance, providing access to a wide array of pinacol boronate esters that may be difficult to prepare using traditional methods involving organolithium or Grignard reagents.[8]

A general procedure for the palladium-catalyzed borylation of an aryl halide is as follows:

-

To an oven-dried flask, add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), potassium acetate (1.5 mmol), and the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).

-

The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Anhydrous solvent (e.g., dioxane, 5 mL) is added via syringe.

-

The reaction mixture is heated to 80 °C and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

After cooling to room temperature, the mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired aryl pinacol boronate ester.

Metal-Free Borylation of Arylamines

An increasingly important method for the synthesis of aryl pinacol boronates is the metal-free borylation of arylamines. This approach, often proceeding via a Sandmeyer-type mechanism, offers a significant advantage by avoiding potential metal contamination in the final product.[9] The reaction typically involves the diazotization of an arylamine followed by a radical-mediated borylation with a diboron reagent.

The conversion of an arylamine to an aryl pinacol boronate ester under metal-free conditions generally follows the pathway illustrated below. An arylamine is first converted to a diazonium salt, which then undergoes a radical reaction with a diboron reagent to form the C-B bond.[9]

This method has been successfully applied to a variety of arylamines, affording the corresponding pinacol boronates in good yields.

| Entry | Arylamine | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | B₂pin₂, tBuONO | MeCN | RT | 1-2 | 75 | |

| 2 | 4-Bromoaniline | B₂pin₂, tBuONO | MeCN | RT | 1-2 | 68 | |

| 3 | 4-Nitroaniline | B₂pin₂, tBuONO | MeCN | RT | 1-2 | 85 | |

| 4 | 2-Aminobenzonitrile | B₂pin₂, tBuONO | MeCN | 80 | 4 | 82 | [10] |

A representative procedure for the metal-free borylation of an arylamine is as follows:

-

To a solution of the arylamine (1.0 mmol) in acetonitrile (3 mL) is added bis(pinacolato)diboron (1.1 mmol).

-

tert-Butyl nitrite (1.5 mmol) is then added dropwise to the mixture at room temperature.

-

The reaction is stirred at room temperature for 1-2 hours, during which a color change is typically observed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to yield the pure aryl pinacol boronate ester.

Stability and Reactivity: Pinacol Boronate Esters vs. Boronic Acids

While boronic acids are often more reactive in Suzuki-Miyaura couplings, this higher reactivity comes at the cost of lower stability.[1][11] Boronic acids are prone to decomposition, particularly protodeboronation, which can negatively impact their shelf-life and reaction yields.[1] Pinacol boronate esters, in contrast, offer enhanced stability, making them easier to handle and purify.[1] This stability is a significant advantage in complex, multi-step syntheses where the purity and reliability of starting materials are paramount.

Comparative Reactivity Data

Kinetic studies have shown that the transmetalation step in the Suzuki-Miyaura reaction is generally faster with boronic acids than with their corresponding pinacol esters. However, the overall efficiency and isolated yields can be higher with pinacol boronates due to their superior stability.[1][12]

| Boron Reagent | Relative Rate of Transmetalation (k_rel) | Stability | Reference |

| Arylboronic Acid | 1.00 | Lower | [12] |

| Aryl Pinacol Boronate | Slower (sigmoidal kinetics) | Higher | [1][12] |

| Aryl Catechol Boronate | ~4.3 | Moderate | [12] |

Conclusion

Pinacol boronate esters are highly valuable and versatile intermediates in organic synthesis. Their stability, coupled with their broad reactivity in key transformations such as the Suzuki-Miyaura cross-coupling and Miyaura borylation, has solidified their importance in the synthesis of pharmaceuticals and advanced materials. The development of milder and more sustainable synthetic routes to these compounds, such as metal-free borylations, continues to expand their utility and appeal to the scientific community. This guide provides a foundational understanding of their reactivity, supported by quantitative data and practical experimental protocols, to aid researchers in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 10. Synthesis of pinacol arylboronates from aromatic amines: a metal-free transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

The Suzuki-Miyaura Cross-Coupling with Boronic Esters: A Technical Guide for Researchers

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries. While traditionally employing boronic acids, the use of boronic esters has gained significant traction due to their enhanced stability, ease of handling, and amenability to purification.[3] This technical guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction utilizing boronic esters, focusing on the core mechanism, experimental considerations, and quantitative data to inform reaction optimization for researchers, scientists, and drug development professionals.

Core Principles: Mechanism of the Suzuki-Miyaura Coupling with Boronic Esters

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction with boronic esters proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.[4] A key feature of using boronic esters is that they can participate directly in the transmetalation step without prior hydrolysis to the corresponding boronic acid, a finding supported by structural, kinetic, and computational investigations.[1]

The catalytic cycle can be visualized as follows:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling with boronic esters.

1. Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (R-X) to a palladium(0) complex (Pd(0)Ln), forming a palladium(II) intermediate (R-Pd(II)-X L_n).[4] The reactivity of the organic halide generally follows the trend I > Br > Cl > F. For less reactive chlorides, the use of bulky, electron-donating phosphine ligands on the palladium catalyst can facilitate this step.[4]

2. Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. A base is required to activate the boronic ester, forming a more nucleophilic boronate species.[5] This "ate" complex then reacts with the palladium(II) intermediate to form a new diorganopalladium(II) complex (R-Pd(II)-R' L_n) and displaces the halide.[6] The choice of base is critical and can significantly influence the reaction rate and yield.[6]

3. Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the desired carbon-carbon bond in the product (R-R') and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4]

Boronic Esters vs. Boronic Acids: A Comparative Overview

The choice between a boronic acid and a boronic ester is a critical decision in planning a Suzuki-Miyaura coupling. While boronic acids are generally more reactive, this comes at the cost of lower stability.[3] Boronic esters, particularly pinacol esters, offer significantly enhanced stability, making them easier to handle, purify, and store for extended periods.[3] This stability is a considerable advantage in complex, multi-step syntheses common in drug development.[2]

| Feature | Boronic Acids | Boronic Esters (e.g., Pinacol) |

| Reactivity | Generally higher, leading to faster reaction times.[3] | Generally lower, may require more forcing conditions. |

| Stability | Prone to decomposition (protodeboronation, oxidation).[3] | Significantly more stable, often crystalline solids.[3] |

| Handling & Storage | Often requires an inert atmosphere and low temperatures.[3] | Stable at room temperature and easy to handle in air.[3] |

| Purification | Can be challenging due to decomposition.[3] | Readily purified by standard techniques like column chromatography.[3] |

| Purity | Often contain varying amounts of boroxines (anhydrides). | High purity is more easily attainable. |

Experimental Protocols: A Practical Guide

The successful execution of a Suzuki-Miyaura coupling with boronic esters depends on the careful selection of reagents and reaction conditions. Below is a general experimental workflow and a representative protocol.

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.

General Experimental Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with a Phenylboronic Pinacol Ester

This protocol is a representative example and may require optimization for specific substrates.

Materials:

-

Aryl bromide (1.0 equiv)

-

Phenylboronic pinacol ester (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl2, 0.1 - 5 mol%)

-

Base (e.g., Cs2CO3, 2.0 - 3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, phenylboronic pinacol ester, and cesium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Under the inert atmosphere, add the anhydrous 1,4-dioxane and water.

-

Sparge the resulting mixture with argon for 10-15 minutes to ensure it is thoroughly deoxygenated.

-

Add the palladium catalyst to the mixture and continue to sparge with argon for an additional 5 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir overnight.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or GC/MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Quantitative Data: Reaction Rates and Yields

The choice of boronic ester can have a significant impact on the rate of transmetalation. Kinetic studies have provided valuable insights into the relative reactivity of different boron reagents.

| Entry | Boron Reagent | Relative Rate of Transmetalation |

| 1 | Arylboronic acid | 1.0 |

| 2 | Pinacol arylboronic ester | ~0.1 |

| 3 | Diisopropyl arylboronic ester | ~0.5 |

| 4 | Boroxine | ~9.3 |

| 5 | α-Hydroxyisobutyrate boronic ester | ~0.24 |

Data adapted from kinetic studies. Relative rates are approximate and can vary with specific substrates and conditions.[2]

While boronic acids often exhibit faster initial reaction rates, the enhanced stability of boronic esters can lead to higher overall isolated yields, especially in complex syntheses where the starting materials may be exposed to reaction conditions for extended periods.[3]

Conclusion

The Suzuki-Miyaura cross-coupling reaction with boronic esters is a powerful and versatile tool in modern organic synthesis. Their superior stability and ease of handling compared to boronic acids make them particularly attractive for applications in drug discovery and development. A thorough understanding of the reaction mechanism, careful selection of reaction parameters, and consideration of the inherent reactivity differences between boron reagents are paramount to achieving high yields and purity in the desired coupled products. This guide provides a foundational understanding to aid researchers in the successful application and optimization of this important transformation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

An In-depth Technical Guide to 2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacolboronic Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as pinacolboronic acid, is a versatile and important reagent in modern organic synthesis. As a stable, crystalline solid, it serves as a convenient precursor to a wide array of boronic esters, which are pivotal building blocks in the construction of complex organic molecules. Its utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in academic and industrial research, particularly in the development of novel pharmaceuticals and functional materials.

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, along with detailed experimental protocols for its synthesis, purification, and application in common synthetic transformations.

Core Physical and Chemical Properties

While specific experimental data for some physical properties of pure 2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not extensively reported in publicly available literature, its general characteristics and those of closely related pinacol boronic esters provide valuable insights.

Physical Properties

| Property | Value | Source/Comment |

| CAS Number | 25240-59-9 | - |

| Molecular Formula | C₆H₁₃BO₃ | - |

| Molecular Weight | 143.98 g/mol | - |

| IUPAC Name | 2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | - |

| Synonyms | Pinacolboronic acid, Boric acid, pinacol ester | - |

| Physical State | Solid | General observation for this compound class. |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Generally soluble in organic solvents such as chloroform, ethers, and ketones. Limited solubility in hydrocarbons.[1][2] | Data for related phenylboronic acid and its pinacol ester.[1][2] |

Chemical Properties and Stability

2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits the characteristic reactivity of a boronic acid precursor. The pinacol protecting group imparts greater stability compared to the corresponding free boronic acid, making it easier to handle and store.

Key Reactivity and Stability Aspects:

-

Hydrolysis: Like other boronic esters, it is susceptible to hydrolysis to form boric acid and pinacol, particularly in the presence of moisture or in protic solvents. This equilibrium is a critical consideration in its storage and use.[2]

-

Reactivity in Cross-Coupling: The boronic acid moiety can be readily transferred to a transition metal catalyst, typically palladium, initiating the catalytic cycle of cross-coupling reactions.

-

Storage: It should be stored in a cool, dry place under an inert atmosphere to minimize degradation.

Synthesis and Purification

The synthesis of 2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is conceptually straightforward, involving the esterification of boric acid with pinacol.

General Synthesis Workflow

Caption: General workflow for the synthesis of 2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Experimental Protocol: Synthesis

This protocol is a general procedure based on the synthesis of related pinacol boronic esters. Optimization may be required.

Materials:

-

Boric acid

-

Pinacol

-

Anhydrous toluene or tetrahydrofuran (THF)

-

Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add boric acid (1 equivalent) and pinacol (1.1 equivalents).

-

Add a sufficient volume of anhydrous toluene to suspend the reactants.

-

If using toluene, attach a Dean-Stark apparatus and a reflux condenser. If using THF, add activated 4Å molecular sieves.

-

Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can then be purified by recrystallization or chromatography.

Experimental Protocol: Purification

Purification of pinacol boronic esters can be challenging due to their Lewis acidic nature, which can lead to strong adsorption on silica gel. A modified chromatographic method can improve recovery.

Materials:

-

Crude 2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Silica gel

-

Boric acid

-

Appropriate eluent system (e.g., hexane/ethyl acetate)

-

Chromatography column

Procedure for Boric Acid-Impregnated Silica Gel Chromatography: [1][3]

-

Prepare a slurry of silica gel in a 5% (w/v) solution of boric acid in a suitable solvent (e.g., ethanol).

-

Remove the solvent by filtration and dry the silica gel under vacuum.

-

Pack a chromatography column with the boric acid-impregnated silica gel.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with an appropriate solvent system, monitoring the fractions by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Chemical Reactivity and Applications

The primary application of 2-hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a precursor to various organoboronic esters for use in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.

General Signaling Pathway for Suzuki-Miyaura Coupling:

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol and may require optimization for specific substrates.

Materials:

-

Aryl or vinyl halide (1 equivalent)

-

2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (or the corresponding organoboronic ester, 1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., toluene/water, dioxane/water)

-

Schlenk flask or sealed tube

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

To a Schlenk flask or sealed tube under an inert atmosphere, add the aryl/vinyl halide, the boronic acid/ester, the palladium catalyst, and the base.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or GC/LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup: dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Spectroscopic Data

¹H NMR Spectroscopy (Expected)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.2-1.3 | s | 12H | -C(CH₃)₂ |

| Broad signal | s | 1H | B-OH |

¹³C NMR Spectroscopy (Expected)

| Chemical Shift (ppm) | Assignment |

| ~24-25 | -C(CH₃)₂ |

| ~83-84 | -C(CH₃)₂ |

IR Spectroscopy (Expected)

| Wavenumber (cm⁻¹) | Assignment |

| ~3600-3200 (broad) | O-H stretch (B-OH) |

| ~2980-2850 | C-H stretch (alkyl) |

| ~1370-1380 | B-O stretch |

Mass Spectrometry (Expected)

In mass spectrometry, pinacol boronic esters may exhibit the molecular ion peak [M]⁺. Due to the presence of boron isotopes (¹⁰B and ¹¹B), a characteristic isotopic pattern for boron-containing fragments would be expected.[5]

Safety and Handling

Hazard Statements:

-

Based on data for related compounds, may cause skin and eye irritation.

-

Handle in a well-ventilated area.

Precautionary Statements:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Keep away from moisture to prevent hydrolysis.

-

Store in a tightly sealed container in a cool, dry place.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Hydroxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a valuable reagent in organic synthesis, offering a stable and convenient source of the boronic acid functionality for a variety of transformations, most notably the Suzuki-Miyaura cross-coupling. Understanding its physical properties, stability, and reactivity is crucial for its effective utilization in research and development. This guide provides a foundational understanding for scientists and professionals working with this important class of compounds. Further research to fully characterize the specific physical and spectroscopic properties of this compound is warranted.

References

The Enduring Advantage of Pinacol Esters in Modern Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the pursuit of efficiency, stability, and reproducibility is paramount. Among the vast arsenal of reagents available to chemists, boronic acid pinacol esters have emerged as indispensable tools, particularly in the realm of carbon-carbon bond formation. This technical guide provides an in-depth analysis of the core advantages of utilizing pinacol esters, offering quantitative comparisons, detailed experimental protocols, and visual representations of key concepts to empower researchers in their synthetic endeavors.

Core Advantages: Stability and Enhanced Reactivity

The primary advantage of pinacol esters lies in their significantly enhanced stability compared to their corresponding boronic acids.[1][2] Boronic acids are notoriously prone to dehydration, leading to the formation of cyclic trimers known as boroxines, and can undergo protodeboronation, diminishing their reactivity and shelf-life.[1] The formation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring in pinacol esters effectively protects the boron atom, mitigating these degradation pathways.[1] This increased stability translates to several practical benefits:

-

Extended Shelf-Life: Pinacol esters can be stored for prolonged periods without significant degradation, ensuring the consistency of starting materials over time.[1][2]

-

Ease of Handling: Their reduced sensitivity to air and moisture simplifies handling, weighing, and purification procedures, including chromatography.[1][2]

-

Improved Reaction Profiles: In many instances, the use of pinacol esters leads to cleaner reactions with higher yields compared to the free boronic acids.[1]

While boronic acids are often considered more reactive in terms of reaction kinetics due to their Lewis acidity, the superior stability and purity of pinacol esters frequently result in higher overall isolated yields in complex syntheses.[3][4]

Quantitative Data Summary

The following tables provide a summary of quantitative data comparing the stability and reactivity of boronic acids and their corresponding pinacol esters.

Table 1: Comparative Stability of Phenylboronic Acid Pinacol Esters

| Compound | Hydrolysis in Water (Half-life) | Hydrolysis at pH 7.4 (Half-life) |

| para-Amino-phenylboronic acid pinacol ester | ~3 hours | ~5 minutes |

| para-Hydroxy-phenylboronic acid pinacol ester | > 4 hours | < 5 minutes |

| para-Acetamido-phenylboronic acid pinacol ester | > 4 hours | < 5 minutes |

Data extrapolated from kinetic studies showing the percentage of residual ester over time. The rate of hydrolysis is significantly influenced by the electronic nature of the substituents on the aromatic ring and the pH of the medium.[5]

Table 2: Comparative Performance in Suzuki-Miyaura Coupling

| Boron Reagent | Reaction Time | Typical Yield |

| 2-Methylpropylboronic Acid | 4 - 8 hours | 85 - 95% |

| 2-Methylpropylboronic Acid Pinacol Ester | 12 - 18 hours | 80 - 90% |

Representative data for the coupling with 4-bromoanisole. While reaction times may be longer for pinacol esters, the yields are often comparable and can be higher in complex systems due to the enhanced stability and purity of the starting material.[2]

Experimental Protocols

Protocol 1: Synthesis of an Arylboronic Acid Pinacol Ester

This protocol describes the general procedure for the esterification of a boronic acid with pinacol.

Materials:

-

Arylboronic acid (e.g., 4-methylphenylboronic acid) (1.0 equiv)

-

Pinacol (1.2 equiv)

-

Anhydrous diethyl ether or other suitable solvent

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask charged with the arylboronic acid and pinacol, add anhydrous diethyl ether.

-

Add anhydrous magnesium sulfate to the suspension.

-

Stir the mixture at room temperature for 24 hours under an inert atmosphere (e.g., argon).

-

Filter the solids and concentrate the filtrate under reduced pressure.

-

Dissolve the crude material in a non-polar solvent like pentane and wash with water to remove any remaining pinacol.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the arylboronic acid pinacol ester.

-

The product can be further purified by distillation or recrystallization if necessary.[6]

Protocol 2: Suzuki-Miyaura Cross-Coupling using a Pinacol Ester

This protocol provides a general procedure for the cross-coupling of an aryl halide with an arylboronic acid pinacol ester.

Materials:

-

Aryl halide (1.0 equiv)

-

Arylboronic acid pinacol ester (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent system (e.g., 1,4-dioxane/water 4:1)

-

Inert atmosphere (e.g., argon or nitrogen)

-

Schlenk flask or similar reaction vessel

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid pinacol ester, and the base.

-

Add the palladium catalyst.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing the Advantages and Processes

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: Key advantages of using pinacol esters over boronic acids.

Caption: A generalized experimental workflow for the synthesis of pinacol esters.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction featuring a pinacol ester.

References

- 1. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Intricacies of Pinacol Boronic Ester Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinacol boronic esters are indispensable reagents in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their stability, ease of handling, and versatile reactivity have made them ubiquitous in the synthesis of complex molecules, including active pharmaceutical ingredients. This technical guide provides an in-depth exploration of the core mechanisms governing the formation of pinacol boronic esters. We will delve into the primary synthetic methodologies, including the reaction of organometallic reagents, the Miyaura borylation of aryl and vinyl halides, the hydroboration of alkenes, and the Sandmeyer-type borylation of arylamines. Each section will feature a detailed mechanistic discussion, quantitative data on reaction yields, and comprehensive experimental protocols for key reactions. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide clear, logical representations of the chemical transformations.

Introduction to Pinacol Boronic Esters

Pinacol boronic esters, formally known as 2-organo-4,4,5,5-tetramethyl-1,3,2-dioxaborolanes, are a class of organoboron compounds characterized by a boronic acid derivative protected by a pinacol (2,3-dimethyl-2,3-butanediol) group. This protection imparts significant stability to the otherwise often unstable boronic acids, rendering them amenable to purification by chromatography and storage under ambient conditions. The C-B bond in pinacol boronic esters is the locus of their reactivity, allowing for the transfer of the organic group in a variety of chemical transformations.

The general structure of a pinacol boronic ester is depicted below:

Caption: General Structure of a Pinacol Boronic Ester.

Mechanistic Pathways to Pinacol Boronic Esters

There are several primary methodologies for the synthesis of pinacol boronic esters, each with its own distinct mechanism and substrate scope.

From Organometallic Reagents

The reaction of organometallic reagents, such as Grignard or organolithium reagents, with a boron electrophile is a fundamental and widely utilized method for the formation of carbon-boron bonds.

Mechanism:

The reaction proceeds through the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic boron atom of a borate ester, typically trimethoxyborane or, more directly, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. In the case of Grignard reagents reacting with pinacolborane (HBpin), an initially formed dialkoxy alkylborohydride intermediate quickly eliminates hydridomagnesium bromide to yield the final pinacol boronate ester[1]. This method is generally efficient and mild[1].

Caption: Formation from Organometallic Reagents.

Quantitative Data:

The synthesis of aryl and alkyl pinacol boronate esters using Grignard reagents generally provides good to excellent yields.

| Entry | Grignard Reagent | Product | Yield (%) |

| 1 | Phenylmagnesium bromide | Phenyl pinacol boronate | 95 |

| 2 | 4-Methylphenylmagnesium bromide | 4-Methylphenyl pinacol boronate | 92 |

| 3 | 4-Methoxyphenylmagnesium bromide | 4-Methoxyphenyl pinacol boronate | 90 |

| 4 | 2-Thienylmagnesium bromide | 2-Thienyl pinacol boronate | 85 |

| 5 | n-Butylmagnesium chloride | n-Butyl pinacol boronate | 88 |

| 6 | Benzylmagnesium chloride | Benzyl pinacol boronate | 85 |

Experimental Protocol: Synthesis of Phenyl Pinacol Boronate from Phenylmagnesium Bromide

-

To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and pinacolborane (5.0 g, 39.1 mmol).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phenylmagnesium bromide (1.0 M in THF, 40 mL, 40.0 mmol) dropwise via a syringe over 20 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate 95:5) to afford the phenyl pinacol boronate as a colorless oil.

Miyaura Borylation of Aryl and Vinyl Halides

The palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron (B₂pin₂) with aryl or vinyl halides (or triflates) is a powerful and versatile method for the synthesis of pinacol boronic esters, known as the Miyaura borylation.[2][3]

Mechanism:

The catalytic cycle of the Miyaura borylation is generally understood to involve the following key steps[2][4]:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl/vinyl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The Pd(II) species reacts with an activated boron species. The base (commonly potassium acetate) is believed to play a crucial role in activating the diboron reagent or the palladium complex to facilitate this step.[2][4]

-

Reductive Elimination: The resulting arylpalladium(II) boryl complex undergoes reductive elimination to furnish the desired aryl pinacol boronate and regenerate the Pd(0) catalyst.

Caption: Catalytic Cycle of the Miyaura Borylation.

Quantitative Data:

The Miyaura borylation is known for its broad substrate scope and generally high yields.

| Entry | Aryl Halide | Base | Catalyst | Yield (%) |

| 1 | 4-Bromotoluene | KOAc | PdCl₂(dppf) | 85 |